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molecular formula C13H18N2O3 B8518318 Ethyl 3-{[(4-aminophenyl)carbonyl](methyl)amino}propanoate

Ethyl 3-{[(4-aminophenyl)carbonyl](methyl)amino}propanoate

Cat. No. B8518318
M. Wt: 250.29 g/mol
InChI Key: FALJCWHMSASOAH-UHFFFAOYSA-N
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Patent
US08309580B2

Procedure details

A mixture of ethyl 3-[methyl(4-nitrobenzoyl)amino]propanoate (26.6 g) synthesized above, 5% palladium-carbon (8.9 g), tetrahydrofuran (150 mL) and ethanol (150 mL) was stirred at room temperature overnight under a hydrogen atmosphere. 5% palladium-carbon was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:2, volume ratio) to give the title compound (26.6 g, 90%) as an oil.
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
8.9 g
Type
catalyst
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:10](=[O:20])[C:11]1[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][CH:12]=1)[CH2:3][CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].O1CCCC1>[C].[Pd].C(O)C>[NH2:17][C:14]1[CH:13]=[CH:12][C:11]([C:10]([N:2]([CH3:1])[CH2:3][CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6])=[O:20])=[CH:16][CH:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
26.6 g
Type
reactant
Smiles
CN(CCC(=O)OCC)C(C1=CC=C(C=C1)[N+](=O)[O-])=O
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O1CCCC1
Name
palladium-carbon
Quantity
8.9 g
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
5% palladium-carbon was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:2, volume ratio)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=CC=C(C=C1)C(=O)N(CCC(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 26.6 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 112%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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